

# Lentinan in Combination with Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lentinan |           |
| Cat. No.:            | B1674730 | Get Quote |

#### Introduction

**Lentinan**, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinus edodes), has been widely utilized in Japan and China as an immunoadjuvant in cancer therapy since 1985.[1][2] Unlike conventional chemotherapeutic agents that directly target and kill cancer cells, **lentinan** functions as a biological response modifier (BRM).[3] Its primary mechanism involves stimulating the host's immune system to augment its anti-tumor response.[4][5] Numerous clinical studies have demonstrated that the co-administration of **lentinan** with standard chemotherapy regimens can lead to improved survival rates, enhanced tumor response, and a better quality of life for patients with various cancers, including gastric, colorectal, lung, and liver cancers.[4][6]

This guide provides a comparative analysis of **lentinan**'s efficacy when combined with different classes of chemotherapy agents, supported by quantitative data from clinical trials and detailed experimental methodologies.

### **Mechanism of Action: Immunomodulation**

**Lentinan** does not exhibit direct cytotoxicity to tumor cells.[1] Instead, it enhances the body's natural defense mechanisms by activating various components of the immune system.[7] It binds to pattern recognition receptors, such as Dectin-1 and Toll-like receptors (TLRs), on the surface of immune cells like macrophages, natural killer (NK) cells, and T cells.[1] This binding initiates a cascade of intracellular signaling pathways.



Key signaling pathways activated by **lentinan** include:

- MAPK Pathway: Regulates a wide range of cellular processes, including immune responses.
   [1]
- NF-kB Pathway: Crucial for the function and activation of adaptive immune cells.[1]
- Syk-PKC Pathway: Involved in the activation of immune cells.[1]

Activation of these pathways leads to increased proliferation and differentiation of T cells, stimulation of cytokine production (e.g., IL-1, IL-2, TNF- $\alpha$ ), and augmented activity of NK cells and macrophages.[7][8] This heightened immune activity enhances the body's ability to recognize and eliminate tumor cells, a process that can be synergistic with the cytotoxic effects of chemotherapy.[1][7]



Click to download full resolution via product page

Fig. 1: Lentinan's Immunomodulatory Signaling Pathway.



## Efficacy in Combination with Platinum-Based Agents (Cisplatin, Oxaliplatin)

Platinum-based drugs are a cornerstone of chemotherapy for many cancers. The addition of **lentinan** has been shown to improve clinical outcomes and reduce the toxicity associated with these agents.

A meta-analysis involving 1,390 non-small cell lung cancer (NSCLC) patients across 17 randomized controlled trials (RCTs) demonstrated that **lentinan** combined with cisplatin thoracic injection was significantly more effective than cisplatin alone.[9][10] The combination therapy also improved patient quality of life and reduced the incidence of bone marrow suppression and gastrointestinal reactions.[9][10] Furthermore, studies on gastric cancer cells have shown that platinum drugs can enhance the expression of PD-L1, an immune checkpoint protein, via the MAPK pathway; **lentinan** treatment was found to inhibit this drug-stimulated PD-L1 expression, potentially restoring T-cell mediated immune responses.[11]

| Outcome<br>Metric    | Lentinan +<br>Cisplatin    | Cisplatin<br>Alone  | Relative<br>Risk (RR) /<br>p-value  | Cancer<br>Type                             | Citations |
|----------------------|----------------------------|---------------------|-------------------------------------|--------------------------------------------|-----------|
| Clinical<br>Efficacy | Higher                     | Lower               | RR = 1.34<br>(95% CI:<br>1.21-1.48) | NSCLC                                      | [9][10]   |
| Quality of Life      | Improved                   | Baseline            | RR = 1.48<br>(95% CI:<br>1.27-1.72) | NSCLC                                      | [9][10]   |
| Adverse<br>Events    | Lower<br>Incidence         | Higher<br>Incidence | Statistically significant reduction | NSCLC                                      | [9][10]   |
| Apoptosis            | Significantly<br>Increased | Increased           | p < 0.05                            | Esophageal<br>Cancer (with<br>Oxaliplatin) | [12]      |

Representative Experimental Protocol: Lentinan with Cisplatin in NSCLC



- Study Design: A meta-analysis of 17 randomized controlled trials.[10]
- Participants: 1,390 patients diagnosed with non-small cell lung cancer (NSCLC).[10]
- Intervention Group: **Lentinan** combined with cisplatin administered via thoracic injection.[9]
- Control Group: Cisplatin thoracic injection alone.[9]
- Primary Endpoints: Clinical efficacy (based on tumor response), quality of life (assessed via standardized questionnaires), and incidence of adverse reactions (gastrointestinal and bone marrow suppression).[9][10]
- Data Analysis: Meta-analysis was performed using risk ratios (RR) and 95% confidence intervals (CI) to compare outcomes between the two groups.[9]

## Efficacy in Combination with Fluoropyrimidines (Tegafur, 5-FU, S-1)

Fluoropyrimidines are widely used in the treatment of gastrointestinal cancers. Clinical evidence strongly supports the addition of **lentinan** to these regimens to prolong survival and improve patient well-being.

A meta-analysis of five trials with 650 patients with advanced gastric cancer showed a 25-day improvement in median survival time when **lentinan** was added to chemotherapy.[2] A follow-up on a phase III study revealed that **lentinan** combined with tegafur resulted in significantly higher survival rates at two, three, and four years for gastric cancer patients.[13] More recently, a retrospective study on patients with unresectable or recurrent gastric cancer receiving S-1-based chemotherapy found that the addition of **lentinan** significantly extended the median overall survival from 565 days to 689 days.[8]



| Outcome<br>Metric             | Lentinan +<br>Chemo       | Chemo<br>Alone | Result     | Cancer<br>Type          | Citations |
|-------------------------------|---------------------------|----------------|------------|-------------------------|-----------|
| Median<br>Overall<br>Survival | 689 days                  | 565 days       | p = 0.0406 | Gastric (S-1<br>based)  | [8]       |
| 1-Year<br>Survival Rate       | 91.3%                     | 59.4%          | -          | Gastric (S-1 based)     | [8]       |
| 2-Year<br>Survival Rate       | 45.7%                     | 32.7%          | -          | Gastric (S-1 based)     | [8]       |
| 2-Year<br>Survival Rate       | 12.97%                    | Lower          | p < 0.05   | Gastric<br>(Tegafur)    | [13]      |
| Quality of Life               | Significantly<br>Improved | Improved       | p < 0.01   | Esophageal<br>(Tegafur) | [2]       |

### **Efficacy in Combination with Taxanes (Paclitaxel)**

Taxanes are mitotic inhibitors used for a variety of solid tumors. When combined with **lentinan**, particularly in multi-drug regimens, they have been shown to improve patient quality of life.

A prospective randomized study evaluated patients with gastric cancer receiving a combination of S-1 and paclitaxel.[14] Patients were randomized to receive **lentinan** for the full 12-week treatment cycle or only for the last 6 weeks. The results showed that the total quality of life score was significantly elevated only in the group that received **lentinan** from the beginning of the chemotherapy cycle, suggesting that early and continuous administration is key to its benefits.[14] A case study of a patient with advanced gastric cancer treated with S-1, paclitaxel, and **lentinan** reported a favorable outcome with no significant side effects.[15]



| Outcome<br>Metric           | Lentinan +<br>S-1 +<br>Paclitaxel | S-1 +<br>Paclitaxel              | Result                    | Cancer<br>Type | Citations |
|-----------------------------|-----------------------------------|----------------------------------|---------------------------|----------------|-----------|
| Total Quality of Life Score | Significantly<br>Elevated         | Not<br>Significantly<br>Elevated | p = 0.018                 | Gastric        | [14]      |
| Chemotherap<br>y Toxicity   | Not Improved                      | -                                | No significant difference | Gastric        | [14]      |

Representative Experimental Protocol: Lentinan with S-1 and Paclitaxel

- Study Design: Prospective randomized study.[14]
- Participants: 20 patients with gastric cancer.[14]
- Chemotherapy Regimen: S-1 (days 1-14) and Paclitaxel (days 1 and 8) administered in 3week cycles.[14]
- Intervention: Patients were randomized into two groups:
  - LNT 12-wk group: Received lentinan (intravenously, once a week) for the entire 12-week period.[14]
  - LNT 6-wk group: Received **lentinan** only for the last 6 weeks.[14]
- Primary Endpoints: Quality of Life (QOL), evaluated weekly using the QOL-ACD questionnaire, and toxicity.[14]

## Efficacy in Combination with Other Agents (Gemcitabine, Irinotecan)

**Lentinan** has also been studied in combination with other classes of chemotherapy, showing promise in enhancing their anti-tumor effects.



- Gemcitabine: In studies on urothelial bladder cancer cell lines, the combination of lentinan
  and gemcitabine significantly inhibited cell proliferation and enhanced apoptosis compared to
  either drug used alone.[16] This synergistic effect was also confirmed in a mouse model of
  bladder cancer.[17]
- Irinotecan: For colon carcinoma cells, **lentinan** was found to increase the cytotoxicity of a
  multi-drug regimen that included irinotecan, folinic acid, and fluorouracil.[18] The study noted
  that **lentinan** downregulated the expression of survivin, an apoptosis inhibitor, thereby
  promoting chemosensitivity.[18]

### **General Clinical Trial Workflow**

The evaluation of **lentinan**'s efficacy as an adjuvant therapy typically follows a structured clinical trial process, as illustrated below.





Click to download full resolution via product page

Fig. 2: Generalized Workflow for a Lentinan Combination Therapy Trial.



#### Conclusion

The collective evidence from numerous clinical trials and meta-analyses strongly indicates that **lentinan** is a valuable adjuvant to conventional chemotherapy.[6][19] Its combination with various agents, including platinum drugs, fluoropyrimidines, and taxanes, consistently demonstrates an ability to improve overall response rates and 1-year survival.[6] Perhaps most importantly, **lentinan** often mitigates the harsh side effects of chemotherapy, leading to a significant improvement in patients' quality of life.[1][3] Its primary mechanism, rooted in immunomodulation rather than direct cytotoxicity, positions it as a complementary therapy that enhances the host's own ability to fight cancer. Future research should continue to explore optimal dosing, scheduling, and new combinations with targeted therapies and modern immunotherapies to further leverage **lentinan**'s therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. anticancer.ca [anticancer.ca]
- 2. drugs.com [drugs.com]
- 3. [Efficacy of Lentinan combined with chemotherapy in advanced non-small cell lung cancer] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. mskcc.org [mskcc.org]
- 6. Efficacy of biological response modifier lentinan with chemotherapy for advanced cancer: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lentinan? [synapse.patsnap.com]
- 8. The Use of Lentinan for Treating Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentinan combined with cisplatin for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]



- 10. Lentinan combined with cisplatin for the treatment of non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. Lentinan Enhances the Function of Oxaliplatin on the Esophageal Tumors by Persuading Immunogenic Cell Death PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Results of phase III study of lentinan] PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lentinan with S-1 and paclitaxel for gastric cancer chemotherapy improve patient quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [A case study of advanced gastric cancer patient treated with S-1+paclitaxel/lentinan] PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lentinan reduces tumor progression by enhancing gemcitabine chemotherapy in urothelial bladder cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lentinan Inhibits Tumor Progression by Immunomodulation in a Mouse Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lentinula edodes as a Source of Bioactive Compounds with Therapeutical Potential in Intestinal Inflammation and Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lentinan progress in inflammatory diseases and tumor diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lentinan in Combination with Chemotherapy: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674730#lentinan-s-efficacy-in-combination-with-different-chemotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com